molecular formula C16H17NO B3363254 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone CAS No. 1017781-79-1

1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone

Cat. No.: B3363254
CAS No.: 1017781-79-1
M. Wt: 239.31 g/mol
InChI Key: FVFCCANBAXCCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone is an organic compound with a complex structure that includes both an aminomethyl group and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-(aminomethyl)benzaldehyde with p-tolylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The use of automated systems to monitor and adjust reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aminomethyl group to a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Concentrated sulfuric acid or nitric acid for sulfonation and nitration, respectively.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism by which 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to receptors and enzymes.

Comparison with Similar Compounds

    1-(4-(Aminomethyl)phenyl)-2-phenylethanone: Similar structure but lacks the tolyl group.

    1-(4-(Aminomethyl)phenyl)-2-(m-tolyl)ethanone: Similar but with a different position of the methyl group on the aromatic ring.

Uniqueness: 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone is unique due to the specific positioning of the aminomethyl and tolyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-2-4-13(5-3-12)10-16(18)15-8-6-14(11-17)7-9-15/h2-9H,10-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFCCANBAXCCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.